molecular formula C15H14F3NO2S B6618693 ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 2126160-03-8

ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No. B6618693
M. Wt: 329.3 g/mol
InChI Key: FZDPWWZJIAWWAR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (EMTTC) is an important organic compound that has been studied extensively for its potential applications in scientific research. It is a synthetic compound that is composed of two heterocyclic rings, a thiazole and a phenyl ring, with a carboxylate group attached. EMTTC has been found to possess a range of biochemical and physiological effects, and has been investigated for its potential use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves the condensation of 4-methyl-3-(trifluoromethyl)benzaldehyde with ethyl 2-amino-4-methyl-5-thiazolecarboxylate, followed by esterification with ethanol and subsequent cyclization to form the final product.

Starting Materials
4-methyl-3-(trifluoromethyl)benzaldehyde, ethyl 2-amino-4-methyl-5-thiazolecarboxylate, ethanol

Reaction
Step 1: Condensation of 4-methyl-3-(trifluoromethyl)benzaldehyde with ethyl 2-amino-4-methyl-5-thiazolecarboxylate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate Schiff base., Step 2: Esterification of the Schiff base intermediate with ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester intermediate., Step 3: Cyclization of the ethyl ester intermediate with a dehydrating agent such as phosphorus pentoxide or thionyl chloride to form the final product, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to possess a range of biochemical and physiological effects, and has been investigated for its potential use in laboratory experiments. For example, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the accumulation of amyloid-β peptide in the brain.

Mechanism Of Action

The mechanism of action of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is not yet fully understood. However, it is believed that ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate may act by targeting the enzymes involved in the synthesis of proteins and lipids. In particular, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. Additionally, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been found to inhibit the activity of the enzyme tyrosine phosphatase, which is involved in the synthesis of proteins.

Biochemical And Physiological Effects

Ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has been studied for its potential use in the treatment of cancer. Additionally, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been found to reduce the accumulation of amyloid-β peptide in the brain, and has been studied for its potential use in the treatment of Alzheimer’s disease. Furthermore, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been found to inhibit the activity of the enzymes acetyl-CoA carboxylase and tyrosine phosphatase, and has been studied for its potential use in the treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in laboratory experiments include its relative ease of synthesis and its wide range of biochemical and physiological effects. Additionally, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is relatively stable and can be stored for long periods of time. However, there are some limitations to using ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in laboratory experiments. For example, the mechanism of action of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is not yet fully understood, and its effects on humans are not yet known. Additionally, ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a synthetic compound and may not be suitable for use in clinical trials.

Future Directions

There are a number of potential future directions for the use of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in scientific research. For example, further studies could be conducted to investigate the mechanism of action of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate and its effects on humans. Additionally, further studies could be conducted to investigate the potential use of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in the treatment of cancer, Alzheimer’s disease, and other metabolic disorders. Furthermore, further studies could be conducted to investigate the potential use of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in the development of novel drugs and therapeutic agents. Finally, further studies could be conducted to investigate the potential use of ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in the development of new laboratory techniques and tools.

properties

IUPAC Name

ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c1-4-21-14(20)12-9(3)19-13(22-12)10-6-5-8(2)11(7-10)15(16,17)18/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDPWWZJIAWWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

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